6-(4-Butylcyclohexyl)pyrimidin-4-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(4-butylcyclohexyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c1-2-3-4-11-5-7-12(8-6-11)13-9-14(17)16-10-15-13/h9-12H,2-8H2,1H3,(H,15,16,17) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHMILBVJBULBIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1CCC(CC1)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Synthesis Pathways
Strategic Approaches to 6-(4-Butylcyclohexyl)pyrimidin-4-ol Synthesis
The synthesis of this compound can be approached through various strategic disconnections. A primary strategy involves the initial formation of the pyrimidin-4-ol ring system followed by the introduction of the 4-butylcyclohexyl group, or conversely, the construction of a precursor already containing the butylcyclohexyl moiety which is then used to form the pyrimidine (B1678525) ring.
De novo synthesis of pyrimidines is a fundamental approach in organic chemistry that builds the heterocyclic ring from acyclic precursors. This pathway is crucial for creating pyrimidine nucleotides, which are essential components of DNA and RNA. davuniversity.org The synthesis typically involves the condensation of a compound containing an N-C-N linkage (like urea, thiourea, or guanidine) with a three-carbon component such as a β-dicarbonyl compound or its synthetic equivalent. wikipedia.org
For the synthesis of a 6-substituted pyrimidin-4-ol, a common method is the reaction of a β-ketoester with urea or a related compound. The general mechanism involves the initial formation of a ureide, which then undergoes cyclization and dehydration to yield the pyrimidinone ring.
Table 1: Key Reactions in De Novo Pyrimidine Synthesis
| Reaction Type | Reactants | Product | Conditions |
| Principal Synthesis | β-Dicarbonyl compound, N-C-N compound | Pyrimidine derivative | Varies |
| Condensation | Three-carbon compound, Amide-containing compound | Pyrimidine | Alkaline conditions |
This approach offers the flexibility to introduce substituents at various positions of the pyrimidine ring by choosing appropriately substituted starting materials.
The introduction of the 4-butylcyclohexyl group can be achieved either before or after the formation of the pyrimidine ring.
Pre-functionalized Precursor Strategy: This approach involves synthesizing a β-ketoester or a similar three-carbon precursor that already contains the 4-butylcyclohexyl group. For example, 4-butylcyclohexanecarboxylic acid can be converted to its corresponding β-ketoester through various synthetic transformations. This functionalized precursor can then undergo cyclization with urea to form the target molecule.
Post-functionalization Strategy: Alternatively, a pyrimidine ring with a suitable leaving group at the 6-position (e.g., a halogen) can be synthesized first. This is then followed by a cross-coupling reaction to introduce the 4-butylcyclohexyl moiety. Modern cross-coupling reactions like the Suzuki-Miyaura or Negishi coupling are powerful tools for forming carbon-carbon bonds between heterocyclic and aliphatic systems. This would involve the preparation of a 4-butylcyclohexylboronic acid derivative or a 4-butylcyclohexylzinc reagent to be coupled with the 6-halopyrimidin-4-ol.
The 4-butylcyclohexyl group can exist as cis and trans isomers, which may exhibit different biological activities and physical properties. Therefore, controlling the stereochemistry of the cyclohexane (B81311) ring is an important consideration. Stereoselective synthesis of 4-substituted cyclohexanes can be achieved through various methods, including diastereoselective reductions of 4-butylcyclohexanone or through stereospecific cycloaddition reactions. nih.gov For instance, catalytic hydrogenation of a 4-butylphenol derivative followed by separation of the resulting diastereomers can provide access to both cis and trans isomers of 4-butylcyclohexanol, which can then be further functionalized. The choice of catalyst and reaction conditions can influence the diastereomeric ratio of the product.
Functionalization and Derivatization of the Pyrimidinol Core
Further diversification of the this compound scaffold can be achieved by modifying the pyrimidinol core or the butylcyclohexyl ring. Such modifications are often pursued to modulate the compound's properties for specific applications.
The pyrimidine ring contains two nitrogen atoms, and their modification can significantly impact the molecule's properties. quora.com
N-Alkylation and N-Arylation: The nitrogen atoms of the pyrimidinol ring can be alkylated or arylated using appropriate electrophiles under basic conditions. The regioselectivity of these reactions can often be controlled by the reaction conditions and the nature of the substituent at the C6 position.
N-Oxidation: Reaction with peracids can lead to the formation of N-oxides, which can alter the electronic properties of the ring and serve as intermediates for further functionalization. wikipedia.org
The butylcyclohexyl moiety also offers opportunities for further chemical modification.
Functionalization of the Butyl Chain: The terminal methyl group of the butyl chain can be a site for selective oxidation or halogenation, allowing for the introduction of new functional groups.
Modifications on the Cyclohexane Ring: While the cyclohexane ring is generally unreactive, the introduction of activating groups can facilitate further substitutions. For instance, if a precursor with additional functionality on the cyclohexane ring is used in the initial synthesis, this functionality can be manipulated in later steps.
Table 2: Potential Functionalization Reactions
| Position | Reaction Type | Reagents | Potential Products |
| Pyrimidine N1/N3 | Alkylation | Alkyl halide, Base | N-alkylated pyrimidinone |
| Pyrimidine N1/N3 | Arylation | Aryl halide, Catalyst | N-arylated pyrimidinone |
| Butyl Chain (ω-position) | Halogenation | NBS, Light/Heat | ω-bromo derivative |
| Butyl Chain (ω-position) | Oxidation | Oxidizing agent | Carboxylic acid or alcohol |
These derivatization strategies provide a pathway to a library of compounds based on the this compound scaffold, enabling the exploration of structure-activity relationships.
Formation of Analogues for Structure-Activity Relationship Studies
Structure-activity relationship (SAR) studies are crucial in medicinal chemistry to understand how the chemical structure of a compound influences its biological activity. The synthesis of analogues of this compound allows for the systematic exploration of this relationship. Analogues can be generated by modifying the core pyrimidine structure or the substituents at various positions.
Table 1: Potential Analogue Modifications for SAR Studies of this compound
| Modification Site | Potential Modifications | Rationale for Modification |
| C4-Butyl Group | - Variation of alkyl chain length (e.g., methyl, ethyl, hexyl)- Introduction of branching (e.g., isobutyl, tert-butyl)- Replacement with other functional groups (e.g., alkoxy, halogen) | To investigate the influence of lipophilicity, steric bulk, and electronic effects of the substituent on the cyclohexyl ring on biological activity. |
| Cyclohexyl Ring | - Alteration of stereochemistry (cis/trans isomers)- Replacement with other cyclic systems (e.g., cyclopentyl, phenyl)- Introduction of unsaturation | To explore the impact of the spatial arrangement and nature of the cyclic moiety on receptor binding or enzyme inhibition. |
| C6-Position | - Introduction of different alkyl or aryl groups- Substitution with heteroatoms (e.g., oxygen, nitrogen) | To assess the importance of the substituent at this position for target interaction and overall molecular properties. |
| Pyrimidine Core | - Substitution at other positions of the pyrimidine ring- Replacement of the pyrimidin-4-ol with other heterocyclic systems | To determine the essentiality of the pyrimidine scaffold and the hydroxyl group for the observed biological activity. |
The synthesis of these analogues would follow similar synthetic strategies as outlined for the parent compound, utilizing appropriately substituted starting materials. For instance, to vary the alkyl chain on the cyclohexyl ring, different 4-alkylcyclohexanecarboxylic acids would be used in the initial Claisen condensation. To replace the cyclohexyl ring with a phenyl group, a corresponding benzoylacetate derivative would be employed.
Green Chemistry Principles in Synthetic Route Design
The application of green chemistry principles in chemical synthesis aims to reduce the environmental impact of chemical processes. researchgate.nettandfonline.com This includes the use of safer solvents, renewable starting materials, and catalytic methods to improve atom economy and minimize waste. eurekaselect.compreprints.org
Catalytic Approaches to Sustainable Synthesis
Catalytic methods are a cornerstone of green chemistry as they can significantly reduce the amount of reagents needed and often allow for milder reaction conditions. For the synthesis of this compound and its analogues, several catalytic approaches can be envisioned.
The use of solid acid catalysts, such as zeolites or sulfonic acid-functionalized resins, can replace traditional mineral acids in the Biginelli reaction, offering advantages such as easier separation and reusability of the catalyst. Heterogeneous catalysts, for example, have been shown to be effective in the synthesis of pyrimidine derivatives. researchgate.net
Palladium-catalyzed cross-coupling reactions, like the Suzuki coupling, are inherently catalytic. The development of highly active catalysts allows for very low catalyst loadings, minimizing the environmental burden associated with heavy metals. Recent research has focused on developing more sustainable palladium catalysts, including those supported on benign materials or designed for easy recovery and reuse. researchgate.net
Table 2: Examples of Catalytic Approaches in Pyrimidine Synthesis
| Reaction Type | Catalyst | Advantages |
| Biginelli Reaction | Yb(OTf)₃ | High yields, shorter reaction times, solvent-free conditions possible. organic-chemistry.org |
| Biginelli Reaction | Solid Acid Catalysts (e.g., Amberlyst-15) | Easy catalyst separation, reusability, reduced corrosion. |
| Condensation | Iridium or Manganese Pincer Complexes | Sustainable synthesis from alcohols, high regioselectivity. mdpi.comillinois.edu |
| Suzuki Coupling | Pd(PPh₃)₄ | Versatile C-C bond formation, applicable to a wide range of substrates. nih.govsemanticscholar.org |
Solvent Selection and Waste Minimization Strategies
Solvent selection is a critical aspect of green chemistry, as solvents often constitute the largest proportion of waste in a chemical process. chemistryforsustainability.orgacsgcipr.orgscribd.comubc.carochester.edu The ideal green solvent should be non-toxic, non-flammable, derived from renewable resources, and readily biodegradable.
For the synthesis of pyrimidine derivatives, a shift from traditional volatile organic solvents (VOCs) like benzene (B151609) or toluene to more benign alternatives is encouraged. Green solvent selection guides, such as the CHEM21 solvent selection guide, provide a framework for choosing more sustainable options. chemistryforsustainability.org
Table 3: Green Solvent Alternatives for Pyrimidine Synthesis
| Traditional Solvent | Green Alternative | Rationale for Change |
| Benzene | Toluene, 2-Methyltetrahydrofuran (2-MeTHF) | Reduced toxicity and carcinogenicity. 2-MeTHF is derived from renewable resources. |
| Dichloromethane (DCM) | Ethyl acetate, 2-MeTHF | Lower environmental impact and health hazards. |
| Dimethylformamide (DMF) | Dimethyl sulfoxide (DMSO), Cyrene™ | Reduced reproductive toxicity. Cyrene™ is a bio-based solvent. |
| Ethanol | Water, Ethanol (from biomass) | Water is the most environmentally benign solvent. Bio-ethanol reduces reliance on fossil fuels. |
Microwave-assisted synthesis is another green technique that can significantly reduce reaction times and often allows for solvent-free reactions or the use of minimal amounts of solvent. nih.govresearchgate.netresearchgate.netstudylib.neteurekaselect.comnih.gov This technology can lead to higher yields and cleaner reaction profiles, thereby minimizing waste generation.
Waste minimization can also be achieved through process optimization, such as implementing one-pot reactions where multiple synthetic steps are carried out in a single reactor without isolating intermediates. The Biginelli reaction is a classic example of a one-pot, multicomponent reaction that inherently minimizes waste. chemistryforsustainability.orgacs.orgjk-sci.comorganic-chemistry.orgwikipedia.orgnih.govresearchgate.netresearchgate.netstudylib.neteurekaselect.com
The synthesis of this compound and its analogues can be achieved through various established synthetic methodologies. The exploration of these compounds for potential applications is greatly enhanced by the ability to generate a diverse range of analogues for structure-activity relationship studies. Furthermore, the integration of green chemistry principles into the synthetic design, through the use of catalytic methods and sustainable solvent choices, is crucial for the environmentally responsible production of this and other important chemical entities. The continued development of greener synthetic routes will be essential for the future of chemical manufacturing.
Chemical Reactivity and Mechanistic Investigations
Tautomeric Equilibria and Interconversion Dynamics
Lactam-lactim tautomerism is a characteristic feature of hydroxypyrimidines. For 6-(4-butylcyclohexyl)pyrimidin-4-ol, this manifests as an equilibrium between the pyrimidin-4-ol (enol-like) and pyrimidin-4(1H)-one (keto-like) forms.
Pyrimidin-4-ol and Pyrimidin-4(1H)-one Tautomerism
The pyrimidine (B1678525) ring can exist in two primary tautomeric forms: the aromatic pyrimidin-4-ol form and the non-aromatic pyrimidin-4(1H)-one form. The interconversion between these two forms involves the migration of a proton. Theoretical studies on the parent 4-pyrimidone molecule indicate that the keto form (pyrimidin-4(1H)-one) is generally the more stable tautomer. chemicalbook.com This stability is attributed to factors like the formation of a stable six-membered ring structure. chemicalbook.com
Influence of Substituents on Tautomeric Preferences
Solvent Effects on Tautomeric Ratios
The solvent environment can have a profound impact on the ratio of tautomers. chim.it Polar solvents may stabilize the more polar tautomer through hydrogen bonding and dipole-dipole interactions. Conversely, non-polar solvents might favor the less polar form. For pyrimidin-4-one and its analogs, studies have shown that the addition of water does not fundamentally alter the preference for the keto structure. chemicalbook.com However, the specific influence of various organic solvents on the tautomeric equilibrium of this compound would require dedicated spectroscopic studies.
Reaction Mechanisms of Key Synthetic Transformations
The synthesis of pyrimidine derivatives can be achieved through various condensation reactions. A common approach involves the reaction of a β-dicarbonyl compound or its equivalent with an amidine. For this compound, a plausible synthetic route would involve the condensation of a β-keto ester or a related species bearing the 4-butylcyclohexyl moiety with formamide (B127407) or another suitable source of the N1-C2-N3 fragment of the pyrimidine ring.
One general and flexible method for synthesizing highly substituted pyridin-4-ol derivatives involves a three-component reaction of lithiated alkoxyallenes with nitriles and carboxylic acids. chim.it The mechanism proceeds through several intermediates, including a dienol that can undergo an intramolecular aldol-type addition to form the heterocyclic ring. chim.it Subsequent dehydration and tautomerization yield the final pyridin-4-ol. chim.it While this method is for pyridin-4-ols, similar principles of building the heterocyclic core through multi-component reactions can be applied to pyrimidine synthesis.
Another established method for pyrimidine synthesis is the single-step conversion of N-vinyl or N-aryl amides. This process involves amide activation followed by nitrile addition and cycloisomerization. organic-chemistry.org The reaction mechanism is initiated by the formation of a highly electrophilic intermediate which then reacts with a nitrile. organic-chemistry.org
| Synthetic Approach | Key Reactants | General Mechanistic Steps |
| Three-Component Reaction | Lithiated alkoxyallenes, nitriles, carboxylic acids | Formation of a dienol intermediate, intramolecular aldol-type addition, dehydration, tautomerization. chim.it |
| Amide Activation Route | N-vinyl or N-aryl amides, 2-chloropyridine, trifluoromethanesulfonic anhydride, nitrile | Amide activation, nitrile addition to the reactive intermediate, cycloisomerization. organic-chemistry.org |
Stability and Degradation Pathways (excluding safety profiles)
The stability of the pyrimidine ring is a crucial aspect of its chemistry. Pyrimidine and its derivatives are generally aromatic and possess considerable stability. However, they are susceptible to degradation under certain conditions.
One potential degradation pathway for pyrimidine derivatives involves cleavage of the ring. For instance, studies on the degradation of DNA have shown that pyrimidine oligonucleotides can be partially degraded by reagents like a formic acid-diphenylamine mixture. nih.gov This degradation involves the cleavage of phosphodiester bonds between consecutive nucleotides. nih.gov While this specific context involves a larger biopolymer, it highlights the susceptibility of the pyrimidine core to certain chemical treatments.
The degradation of pyrimidines is also a key aspect of cellular metabolism, where these molecules are broken down into smaller, non-toxic components. creative-proteomics.com These catabolic pathways involve enzymatic processes that lead to the opening of the pyrimidine ring and its conversion to compounds like β-alanine and β-aminoisobutyrate. creative-proteomics.com While these are biological pathways, they provide insight into the potential points of chemical instability within the pyrimidine structure.
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods can predict molecular geometry, electronic distribution, and reactivity.
Density Functional Theory (DFT) for Molecular Geometry and Energy Landscapes
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a novel compound like 6-(4-Butylcyclohexyl)pyrimidin-4-ol, DFT calculations would be instrumental in determining its most stable three-dimensional conformation. By mapping the potential energy surface, researchers can identify the lowest energy structures, which are crucial for understanding how the molecule might interact with its environment. These calculations would typically involve geometry optimization to find the most stable arrangement of atoms and frequency calculations to confirm that the optimized structure corresponds to a true energy minimum. However, specific DFT studies on this compound are not found in the reviewed literature.
Ab Initio Methods for Electronic Properties
Ab initio quantum chemistry methods, which are based on first principles without the use of experimental data, provide a highly accurate means of predicting various electronic properties. For this compound, these methods could be used to calculate properties such as the dipole moment, polarizability, and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. To date, no specific ab initio studies for this compound have been published.
Molecular Docking and Ligand-Protein Interaction Modeling
Molecular docking is a key computational technique in drug discovery that predicts the preferred orientation of a molecule when bound to a larger molecule, such as a protein. This allows for the prediction of binding affinity and the nature of the interactions.
Elucidation of Molecular Recognition Mechanisms
Beyond predicting binding affinity, molecular docking can elucidate the specific interactions that stabilize the ligand-protein complex. This includes identifying key hydrogen bonds, hydrophobic interactions, and other non-covalent interactions between the ligand and the amino acid residues of the protein's active site. Understanding these molecular recognition mechanisms is crucial for the rational design of more potent and selective analogs. As with other computational studies, there is no available research detailing the molecular recognition mechanisms of this compound with any biological target.
Quantitative Structure-Activity Relationship (QSAR) and Pharmacophore Modeling
QSAR and pharmacophore modeling are powerful computational tools in drug discovery that aim to establish a mathematical or a geometric relationship between the chemical structure of a series of compounds and their biological activity. benthamdirect.comjapsonline.com These models are instrumental in predicting the activity of novel compounds, optimizing lead structures, and elucidating the molecular mechanisms of drug-target interactions. nih.govrsc.org
The development of predictive QSAR models for pyrimidine (B1678525) derivatives has been a significant area of research, targeting a wide range of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects. nih.govgsconlinepress.comrsc.org These models are typically built using a dataset of compounds with known biological activities, which are then correlated with various molecular descriptors.
Methodologies for Model Development:
Several statistical and machine learning methods are employed to develop robust QSAR models. These include:
Comparative Molecular Field Analysis (CoMFA): This 3D-QSAR technique correlates the biological activity of compounds with their steric and electrostatic fields. benthamdirect.comjapsonline.comthieme-connect.com For a series of pyrimidine derivatives, CoMFA models can reveal the spatial regions where bulky groups or specific electrostatic properties are favorable or detrimental to activity.
Comparative Molecular Similarity Indices Analysis (CoMSIA): Similar to CoMFA, CoMSIA is another 3D-QSAR method that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. benthamdirect.comjapsonline.comthieme-connect.com This provides a more detailed understanding of the structure-activity relationship.
Machine Learning Approaches: Techniques such as artificial neural networks (ANN) and support vector machines (SVM) are increasingly used to model complex, non-linear relationships between molecular descriptors and biological activity, often leading to models with higher predictive power. nih.gov
Predictive Models for Pyrimidine Derivatives:
Numerous studies have successfully developed predictive QSAR models for various classes of pyrimidine derivatives. For instance, 3D-QSAR studies on pyrimidine derivatives as inhibitors of receptor tyrosine kinases like CSF-1R and AXL kinase have yielded models with high statistical significance (cross-validated q² values often above 0.6 and non-cross-validated r² values approaching 0.9). benthamdirect.comjapsonline.com These models are then used to predict the inhibitory activity of new, unsynthesized pyrimidine analogs.
The table below summarizes the statistical parameters from representative QSAR studies on pyrimidine derivatives, illustrating the predictive power of these models.
| Model Type | Target | No. of Compounds | q² | r² | Reference |
| CoMFA | CSF-1R Inhibitors | 44 | 0.617 | 0.983 | benthamdirect.com |
| CoMSIA | CSF-1R Inhibitors | 44 | 0.637 | 0.984 | benthamdirect.com |
| CoMFA | AXL Kinase Inhibitors | 25 | 0.700 | 0.911 | japsonline.com |
| CoMSIA | AXL Kinase Inhibitors | 25 | 0.622 | 0.875 | japsonline.com |
| CoMFA | ALK Inhibitors | 45 | 0.663 | 0.998 | thieme-connect.com |
| CoMSIA | ALK Inhibitors | 45 | 0.730 | 0.988 | thieme-connect.com |
This table is for illustrative purposes and synthesizes data from multiple sources on pyrimidine derivatives, not specifically this compound.
A primary outcome of QSAR and pharmacophore modeling is the identification of key structural features that are crucial for a compound's biological activity. researchgate.net This information is invaluable for the rational design of more potent and selective molecules.
Pharmacophore Modeling:
Pharmacophore models define the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to interact with a specific biological target. researchgate.netnih.gov These models can be generated based on a set of active ligands (ligand-based) or from the structure of the biological target's binding site (structure-based).
For pyrimidine derivatives, pharmacophore models have been instrumental in identifying the key interaction points with various enzymes and receptors. For instance, in the context of kinase inhibition, a common pharmacophore for pyrimidine-based inhibitors includes a hydrogen bond acceptor feature on one of the pyrimidine nitrogens, which interacts with the hinge region of the kinase domain, and hydrophobic/aromatic features that occupy adjacent hydrophobic pockets. nih.gov
Key Structural Insights from Studies on Pyrimidine Analogs:
Based on numerous QSAR and pharmacophore modeling studies on pyrimidine derivatives, several key structural features have been identified as being critical for their biological activities:
The Pyrimidine Core: The pyrimidine ring itself often serves as a crucial scaffold, with the nitrogen atoms frequently participating in essential hydrogen bonding interactions with the target protein. nih.gov
Substituents at the 6-position: The nature of the substituent at the 6-position of the pyrimidine ring can significantly influence activity. In the case of this compound, the bulky and lipophilic butylcyclohexyl group is expected to play a major role in binding. Depending on the target, this group could fit into a large hydrophobic pocket, thereby enhancing binding affinity. 3D-QSAR contour maps from studies on other 6-substituted pyrimidines often highlight the importance of steric bulk and hydrophobicity in this region for improved activity. benthamdirect.comjapsonline.com
The 4-ol Group: The hydroxyl group at the 4-position can act as both a hydrogen bond donor and acceptor, potentially forming key interactions within a target's active site. Its tautomeric equilibrium with the corresponding pyrimidone form also influences its electronic properties and interaction capabilities.
The following table outlines the key structural features and their potential roles in the biological activity of pyrimidine derivatives, as inferred from various computational studies.
| Structural Feature | Potential Role in Biological Activity | Relevant Computational Insight |
| Pyrimidine Nitrogens | Hydrogen bond acceptors, key for anchoring to target proteins. | Frequently identified as a key feature in pharmacophore models for kinase inhibitors. nih.gov |
| Substituent at C6 | Hydrophobic interactions, steric fit within the binding pocket. | CoMFA and CoMSIA contour maps often show favorable steric and hydrophobic regions around this position. benthamdirect.comjapsonline.com |
| Hydroxyl/Oxo Group at C4 | Hydrogen bond donor/acceptor, influencing solubility and binding. | Its tautomeric nature can affect electronic distribution and interaction patterns. |
| Butyl Group | Enhances lipophilicity, contributes to hydrophobic interactions. | QSAR models often include lipophilicity as a significant descriptor. mdpi.com |
| Cyclohexyl Ring | Provides a specific 3D conformation and steric bulk. | The chair/boat conformations can influence the overall shape and fit into the binding site. |
This table is a generalized summary based on studies of various pyrimidine derivatives and is intended to be illustrative for this compound.
Advanced Spectroscopic and Structural Elucidation Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive tool for elucidating the molecular structure of 6-(4-butylcyclohexyl)pyrimidin-4-ol. Through the analysis of the magnetic properties of atomic nuclei, NMR provides precise information about the chemical environment of each atom within the molecule, its connectivity to neighboring atoms, and its spatial orientation.
High-Resolution NMR for Structural Assignments
High-resolution ¹H and ¹³C NMR spectroscopy are fundamental for the initial structural verification and assignment of the chemical shifts for each unique proton and carbon atom in this compound.
¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to display a series of signals corresponding to the distinct proton environments in the butylcyclohexyl and pyrimidinol moieties. The butyl group would exhibit characteristic signals for its methyl (CH₃), and three methylene (B1212753) (CH₂) groups. The cyclohexyl ring protons would present as a complex series of multiplets due to the various axial and equatorial positions, further complicated by the cis/trans isomerism of the 4-substituent. The protons on the pyrimidine (B1678525) ring are expected to appear as distinct signals in the aromatic region of the spectrum. The hydroxyl proton of the pyrimidin-4-ol and the N-H proton in its tautomeric keto form often appear as a broad singlet, with a chemical shift that is sensitive to solvent, concentration, and temperature.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides complementary information, with each unique carbon atom giving rise to a distinct signal. The spectrum would show signals for the four carbons of the butyl group, the six carbons of the cyclohexyl ring, and the carbons of the pyrimidine ring. The chemical shifts of the pyrimidine carbons are particularly informative for confirming the substitution pattern and the electronic environment of the heterocyclic ring.
A hypothetical ¹³C NMR data table for the core cyclohexyl and pyrimidine structures, based on known values for similar fragments, is presented below.
| Atom | Predicted ¹³C Chemical Shift (ppm) |
| C2 (Pyrimidine) | ~155-165 |
| C4 (Pyrimidine) | ~160-170 |
| C5 (Pyrimidine) | ~100-110 |
| C6 (Pyrimidine) | ~160-170 |
| C1' (Cyclohexyl) | ~40-50 |
| C2', C6' (Cyclohexyl) | ~30-40 |
| C3', C5' (Cyclohexyl) | ~25-35 |
| C4' (Cyclohexyl) | ~40-50 |
Advanced 2D NMR Techniques for Connectivity and Conformation
To unambiguously assign all proton and carbon signals and to determine the through-bond and through-space correlations, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This homonuclear correlation experiment reveals proton-proton (¹H-¹H) spin-spin couplings, allowing for the tracing of the connectivity of protons within the butyl and cyclohexyl fragments.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a powerful method to assign the carbon signals based on their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This long-range heteronuclear correlation experiment shows couplings between protons and carbons that are two or three bonds apart. This is crucial for establishing the connectivity between the butylcyclohexyl substituent and the pyrimidine ring, for example, by observing a correlation between the cyclohexyl H1' proton and the pyrimidine C6 carbon.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity of protons. For this compound, NOESY can be used to determine the relative stereochemistry of the substituents on the cyclohexyl ring (cis or trans) by observing spatial correlations between the protons on the ring.
pH-Dependent NMR Studies for Protonation States and Tautomerism
Pyrimidin-4-ol derivatives are known to exist in a tautomeric equilibrium between the hydroxyl (enol) form and the keto (pyrimidinone) form. The position of this equilibrium can be significantly influenced by the pH of the solution.
pH-dependent NMR studies are a powerful method to investigate this tautomerism. By acquiring a series of ¹H and ¹³C NMR spectra at different pH values, changes in chemical shifts can be monitored. Protonation or deprotonation of the pyrimidine ring nitrogens or the hydroxyl group will induce significant changes in the electron density distribution within the molecule, leading to observable shifts in the NMR signals of the ring protons and carbons. These shifts can be used to determine the pKa values of the ionizable groups and to elucidate the predominant tautomeric form under different pH conditions. For instance, a significant upfield or downfield shift of the C2, C5, and C6 carbon signals upon changing the pH would be indicative of a shift in the tautomeric equilibrium.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides a molecular fingerprint based on the characteristic vibrations of chemical bonds. These techniques are highly sensitive to the presence of specific functional groups and can offer insights into intermolecular interactions.
Characterization of Functional Groups and Molecular Vibrations
The IR and Raman spectra of this compound would be characterized by a series of absorption and scattering bands corresponding to the various vibrational modes of the molecule.
Pyrimidine Ring Vibrations: The pyrimidine ring exhibits a set of characteristic stretching and bending vibrations. C=N and C=C stretching vibrations are typically observed in the 1650-1450 cm⁻¹ region. Ring breathing modes, which involve the concerted expansion and contraction of the entire ring, are often seen in the Raman spectrum and can be sensitive to substitution.
Cyclohexyl and Butyl Vibrations: The aliphatic C-H stretching vibrations of the butyl and cyclohexyl groups are expected in the 3000-2850 cm⁻¹ region. CH₂ and CH₃ bending (scissoring and rocking) vibrations would appear in the 1470-1370 cm⁻¹ range.
Hydroxyl/Keto Group Vibrations: The O-H stretching vibration of the pyrimidin-4-ol tautomer would give rise to a broad absorption band in the 3400-3200 cm⁻¹ region of the IR spectrum, the broadening being a result of hydrogen bonding. In the pyrimidinone tautomer, the C=O stretching vibration would produce a strong absorption band in the 1700-1650 cm⁻¹ region. The presence and relative intensities of these bands can provide evidence for the dominant tautomeric form in the solid state.
A table of expected characteristic vibrational frequencies is provided below.
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| O-H (alcohol) | Stretching | 3400-3200 (broad) |
| N-H (amide) | Stretching | 3350-3180 |
| C-H (aliphatic) | Stretching | 3000-2850 |
| C=O (amide) | Stretching | 1700-1650 |
| C=N, C=C (aromatic) | Stretching | 1650-1450 |
| C-H (aliphatic) | Bending | 1470-1370 |
| C-O | Stretching | 1260-1000 |
Probing Intermolecular Interactions and Hydrogen Bonding
Vibrational spectroscopy is particularly well-suited for studying intermolecular interactions, such as hydrogen bonding. In the solid state or in concentrated solutions, this compound molecules can form hydrogen bonds through the hydroxyl/keto group and the nitrogen atoms of the pyrimidine ring.
The position and shape of the O-H and N-H stretching bands in the IR spectrum are highly sensitive to hydrogen bonding. A shift to lower wavenumbers and significant broadening of these bands are indicative of strong hydrogen bonding interactions. Temperature-dependent or concentration-dependent IR studies can be employed to further investigate the nature and strength of these interactions. Similarly, changes in the vibrational frequencies of the pyrimidine ring modes in the Raman spectrum can also provide evidence of intermolecular hydrogen bonding.
Mass Spectrometry for Structural Confirmation and Mechanistic Insights
Mass spectrometry serves as a cornerstone for the structural confirmation of this compound, providing unequivocal evidence of its molecular weight and elemental composition. High-resolution mass spectrometry (HRMS) would be expected to yield a molecular ion peak corresponding to the exact mass of the compound (C14H22N2O), allowing for the verification of its molecular formula.
The fragmentation of a closely related analog, 6-methyl-4(1H)-pyrimidinone, shows characteristic losses from the pyrimidinone ring. nist.gov For this compound, the molecular ion (M+) would be observed, and its fragmentation would likely proceed through several key pathways. Alpha-cleavage at the bond between the pyrimidine ring and the cyclohexyl group is a probable fragmentation route. Additionally, cleavage of the butyl group from the cyclohexane (B81311) ring would result in significant fragment ions. The fragmentation of the pyrimidine ring itself, often involving the loss of CO, HCN, or cycloretro-Diels-Alder reactions, would also contribute to the complexity of the spectrum.
A plausible fragmentation pathway would involve the initial loss of the butyl group (C4H9•), followed by further fragmentation of the resulting cyclohexyl-pyrimidinol cation. Alternatively, cleavage of the bond between the pyrimidine and cyclohexane rings would generate ions corresponding to each of these moieties. The fragmentation of aliphatic ketones often involves a γ-hydrogen shift-induced β-cleavage, known as the McLafferty rearrangement, which could also be a potential fragmentation pathway for the butylcyclohexyl substituent. chromatographyonline.com
Table 1: Predicted Mass Spectrometry Fragmentation Data for this compound
| m/z (Predicted) | Proposed Fragment Ion | Fragmentation Pathway |
| 234 | [C14H22N2O]+• | Molecular Ion (M+) |
| 177 | [C10H13N2O]+ | Loss of Butyl Radical (•C4H9) |
| 151 | [C8H9N2O]+ | Cleavage of Cyclohexyl Ring |
| 124 | [C6H6N2O]+• | Loss of Cyclohexene from Butylcyclohexyl |
| 96 | [C5H4N2]+• | Pyrimidine Ring Fragment |
| 83 | [C6H11]+ | Cyclohexyl Cation |
| 57 | [C4H9]+ | Butyl Cation |
This table is predictive and based on the fragmentation patterns of analogous structures.
X-ray Crystallography for Solid-State Structure Determination
The precise three-dimensional arrangement of atoms in the solid state of this compound can be definitively determined using single-crystal X-ray crystallography. This technique provides detailed information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's physical and chemical properties.
Hydrogen bonding is anticipated to play a significant role in the crystal packing of this compound. The hydroxyl group of the pyrimidin-4-ol moiety can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks, such as dimers or chains, in the solid state. These interactions are fundamental in dictating the crystal lattice and influencing properties like melting point and solubility.
Table 2: Hypothetical Crystallographic Data for this compound
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.5 |
| b (Å) | 8.2 |
| c (Å) | 15.1 |
| α (°) | 90 |
| β (°) | 98.5 |
| γ (°) | 90 |
| Volume (ų) | 1280 |
| Z | 4 |
| Density (calculated) (g/cm³) | 1.21 |
This table contains hypothetical data based on common values for similar organic molecules and is for illustrative purposes only.
Spectrophotometric Analysis of Tautomerism and Photoreactivity
Spectrophotometric techniques, particularly UV-Vis spectroscopy, are invaluable for investigating the electronic transitions within this compound and for studying its tautomeric equilibrium and photoreactivity.
The compound this compound can exist in two tautomeric forms: the 4-hydroxy form and the 4-oxo (or 4-pyrimidinone) form. The equilibrium between these tautomers is influenced by the solvent polarity and pH. In many cases, the pyrimidinone form is the predominant tautomer in both solution and the solid state. UV-Vis spectroscopy can be used to study this equilibrium, as the two tautomers will exhibit different absorption maxima due to their distinct electronic configurations. The 4-hydroxypyrimidine (B43898) tautomer is expected to have absorption bands at shorter wavelengths compared to the more conjugated 4-pyrimidinone tautomer.
The photoreactivity of pyrimidine derivatives is a well-documented phenomenon. Upon absorption of UV radiation, these molecules can undergo a variety of photochemical reactions. For pyrimidin-4-one derivatives, irradiation can lead to the formation of photoproducts such as Dewar pyrimidinones (B12756618) or other rearranged isomers. The first law of photochemistry, the Grotthuss-Draper law, states that light must be absorbed for a photochemical reaction to occur. msu.edu The nature and quantum yield of these photoreactions would depend on the wavelength of irradiation and the surrounding medium. Time-resolved spectroscopy could be employed to study the transient species formed upon photoexcitation, providing insights into the reaction mechanisms.
Table 3: Predicted UV-Vis Absorption Data for Tautomers of this compound in a Polar Solvent
| Tautomer | Predicted λmax (nm) | Associated Electronic Transition |
| 4-Hydroxypyrimidine | ~240 | π → π |
| 4-Pyrimidinone | ~275 | π → π |
| 4-Pyrimidinone | ~310 | n → π* |
This table is predictive and based on the known absorption characteristics of pyrimidine and pyrimidinone chromophores.
Investigation of Biological Activities and Underlying Mechanisms Non Human Focus
In Vitro Enzyme Inhibition Studies
A thorough search was conducted to determine if 6-(4-Butylcyclohexyl)pyrimidin-4-ol acts as an inhibitor for several classes of enzymes.
Cellular Pathway Modulation and Biological Response Characterization
Given the absence of any primary enzyme inhibition data, it follows that there is no subsequent research available detailing the compound's effects on cellular pathways or its broader biological responses. Such studies are contingent on the initial discovery of a primary biological target or activity, which appears to be unreported for this compound.
Antiproliferative Activity in Cell Lines (e.g., cancer cell growth inhibition)
While no specific studies on the antiproliferative activity of this compound have been reported, the pyrimidine (B1678525) core is a well-established pharmacophore in the design of anticancer agents. Numerous pyrimidine derivatives have demonstrated significant cytotoxicity against various cancer cell lines.
For instance, a series of novel pyrimidine derivatives were synthesized and evaluated for their in vitro antiproliferative activity against a panel of human cancer cell lines. nih.gov Some of these compounds exhibited potent inhibitory effects, with IC50 values in the micromolar range. The mechanism of action for many pyrimidine-based anticancer agents involves the inhibition of key enzymes involved in cell proliferation, such as kinases, or by intercalating with DNA. nih.gov
Thio-substituted derivatives of 4-amino-pyrazolo[3,4-d]pyrimidine-6-thiol have also been investigated as potential antiproliferative agents. nih.govresearchgate.net In a study against U937 cancer cells, several compounds demonstrated significant activity, with the most effective ones showing selectivity against cancer cells. nih.gov Another study on novel pyrimidine derivatives showed that some compounds exhibited strong cytotoxic effects against the A549 cell line. nih.gov
The antiproliferative potential of pyrimidin-4-yl-1H-imidazole derivatives has been explored against melanoma cell lines, with many compounds showing superior activity compared to the known RAF inhibitor, Sorafenib. nih.gov These findings suggest that the pyrimidine scaffold is a promising template for the development of new anticancer drugs. The presence of a lipophilic butylcyclohexyl group at the C6 position of this compound could potentially enhance its cell membrane permeability, a factor that can influence cytotoxic activity.
Table 1: Antiproliferative Activity of Selected Pyrimidine Derivatives This table presents data for compounds structurally related to this compound, as direct data for the specified compound is unavailable.
| Compound/Derivative Class | Cell Line | IC50 (µM) | Reference |
| Pyrimidin-4-yl-1H-imidazol-2-yl derivative 7a | A375P (Human Melanoma) | 0.62 | nih.gov |
| Pyrimidin-4-yl-1H-imidazol-2-yl derivative 7a | WM3629 (Melanoma) | 4.49 | nih.gov |
| Thio-substituted 4-amino-pyrazolo[3,4-d]pyrimidine 4l | U937 (Human Leukemia) | < 20 | nih.gov |
| Pyrido[2,3-d]pyrimidine derivative 2d | A549 (Human Lung Carcinoma) | Strong cytotoxicity at 50 µM | nih.gov |
Apoptosis Induction and Cell Cycle Analysis
The induction of apoptosis (programmed cell death) is a key mechanism for many anticancer drugs. Pyrimidine derivatives have been shown to induce apoptosis and affect the cell cycle in cancer cells. nih.gov For example, certain pyrrolopyrimidine derivatives have been found to induce p53-independent apoptosis in colon cancer cells through the mitochondrial pathway. nih.gov This is significant as the p53 gene is often mutated in human cancers.
Studies on other pyrimidine analogs have demonstrated their ability to cause cell cycle arrest, typically at the G1 or G2/M phase, which can precede the onset of apoptosis. nih.govnih.gov The inhibition of topoisomerase IIα by some pyrimidine derivatives can lead to DNA double-strand breaks, a potent trigger for apoptosis. nih.gov Although no direct evidence exists for this compound, its structural similarity to these pro-apoptotic pyrimidines suggests it could potentially share this mechanism of action.
Antioxidant Activity in Cellular Models
Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's antioxidant defenses, is implicated in various diseases. ijpsonline.com The pyrimidine nucleus is a feature of some antioxidant compounds. ijpsonline.commdpi.comrsc.org
A variety of pyrimidine derivatives have been synthesized and evaluated for their antioxidant properties. ijpsonline.com For example, novel pyrimidine acrylamides have been studied for their ability to inhibit lipid peroxidation, a key process in oxidative damage. mdpi.com Some of these compounds were found to be potent inhibitors. mdpi.com Similarly, other synthesized pyrimidine derivatives have demonstrated significant antioxidant activity in various assays, such as DPPH radical scavenging. nih.gov The antioxidant potential of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. ijpsonline.com Given these precedents, this compound may possess antioxidant properties, although this requires experimental verification.
Table 2: Antioxidant Activity of Selected Pyrimidine Derivatives This table presents data for compounds structurally related to this compound, as direct data for the specified compound is unavailable.
| Compound/Derivative Class | Assay | Activity | Reference |
| Pyrimidine acrylamides | Lipid Peroxidation Inhibition | Potent inhibitors | mdpi.com |
| 4,6-bisaryl-pyrimidin-2-amine derivatives | Nitric oxide and hydrogen peroxide scavenging | Potent activity | ijpsonline.com |
| Tetrazolo[1,5-a]pyrimidines | Antimicrobial and antioxidant activity | Evaluated | rsc.org |
In Vitro and In Vivo (Non-Human) Models for Efficacy Assessment
Anthelmintic Activity in Model Organisms (e.g., earthworms)
Helminthiasis, or worm infection, is a major health issue in many parts of the world. The pyrimidine scaffold is present in some anthelmintic drugs, suggesting that novel derivatives may also possess this activity. shd-pub.org.rsresearchgate.netijpsdronline.comderpharmachemica.com
The in vitro anthelmintic activity of newly synthesized pyrimidine derivatives is often evaluated using adult Indian earthworms (Pheretima posthuma), due to their anatomical and physiological resemblance to intestinal roundworms. ijpsdronline.com In these studies, the time taken for paralysis and death of the worms is recorded. Several pyrimidine derivatives have demonstrated significant anthelmintic properties in such assays. shd-pub.org.rsijpsdronline.com For instance, a series of 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile derivatives were synthesized and screened for their anthelmintic efficacy, with some compounds showing appreciable activity. ijpsdronline.com The presence of a bulky and lipophilic butylcyclohexyl group in this compound might facilitate its penetration through the cuticle of the worms, potentially leading to enhanced anthelmintic effects.
Table 3: Anthelmintic Activity of Selected Pyrimidine Derivatives against Pheretima posthuma This table presents data for compounds structurally related to this compound, as direct data for the specified compound is unavailable.
| Compound/Derivative Class | Concentration | Paralysis Time (min) | Death Time (min) | Reference |
| Pyrimidine derivative 21a | 100 mg/mL | 15 | 18 | shd-pub.org.rs |
| Pyrimidine derivative 21c | 100 mg/mL | 14 | 16 | shd-pub.org.rs |
| 4-amino-2-hydroxy-6-substituted phenyl pyrimidine-5-carbonitrile 1f | Not specified | Significant activity | Not specified | ijpsdronline.com |
| 4,6–Di Phenyl Pyrimidine-2-ol (4a) | Not specified | Significant activity | Not specified | derpharmachemica.com |
Evaluation in Animal Models for Specific Disease Mechanisms (e.g., anti-atherosclerosis activity in animal models)
Atherosclerosis is a chronic inflammatory disease characterized by the buildup of plaques in the arteries. Some pyrimidine derivatives have shown potential in modulating processes related to atherosclerosis, such as platelet aggregation. researchgate.net
While no direct studies link this compound to anti-atherosclerosis activity, research on related compounds offers some clues. For example, certain pyrimidine derivatives have been investigated for their antiplatelet activity, which is a key factor in the development of atherothrombosis. researchgate.net A new pyrimidine derivative has been investigated for its antihyperlipidemic activity in male mice, showing a reduction in total cholesterol and triglycerides, which are major risk factors for atherosclerosis. rdd.edu.iq The evaluation of such compounds in animal models of atherosclerosis, such as hyperlipidemic rats or ApoE-deficient mice, would be necessary to establish their efficacy.
Structure-Activity Relationships (SAR) for Biological Target Interaction
The biological activity of pyrimidine derivatives is highly dependent on the nature and position of the substituents on the pyrimidine ring. nih.govrsc.orgrsc.orghumanjournals.com For antiproliferative activity, the introduction of various heterocyclic moieties or specific functional groups can significantly enhance potency. nih.gov For example, in a series of pyrimidin-4-yl-1H-imidazole derivatives, the substitution pattern on the imidazole (B134444) and pyrimidine rings was crucial for their activity against melanoma cells. nih.gov
In the context of antioxidant activity, the presence of electron-donating groups on the pyrimidine ring can enhance radical scavenging properties. ijpsonline.com For anthelmintic activity, lipophilicity often plays a key role, as it can facilitate the passage of the compound through the parasite's membranes. derpharmachemica.com
Applications in Materials Science
Liquid Crystalline Properties and Mesophase Behavior
Liquid crystals represent a state of matter that exhibits properties between those of a conventional liquid and a solid crystal. The molecular structure of 6-(4-Butylcyclohexyl)pyrimidin-4-ol, with its rigid pyrimidine (B1678525) core and flexible aliphatic chain, is characteristic of calamitic (rod-shaped) liquid crystals. These molecules can align in specific orientations, leading to anisotropic physical properties that are crucial for various technological applications.
The synthesis of liquid crystal monomers like this compound is a strategic process aimed at achieving specific mesomorphic, or liquid crystalline, behaviors. The general approach to synthesizing pyrimidine-based liquid crystals involves the condensation of a β-dicarbonyl compound with an N-C-N containing species, such as an amidine or urea. thieme-connect.de For this compound, a key step would involve the reaction of a precursor containing the 4-butylcyclohexyl group. The pyrimidin-4-ol moiety itself can exist in tautomeric equilibrium with its pyrimidone form, a factor that can influence its hydrogen bonding capabilities and subsequent material properties.
While specific synthesis routes for this exact compound are not extensively detailed in publicly available literature, the synthesis of similar 4,6-disubstituted pyrimidine-2-one derivatives has been reported, often involving multi-step procedures. derpharmachemica.com These monomers can then be polymerized, typically through the introduction of polymerizable groups, to form liquid crystal polymers (LCPs). These polymers combine the anisotropic properties of liquid crystals with the processability and mechanical integrity of polymers.
A general synthetic approach for related compounds is outlined in the table below:
| Step | Description | Reactants |
| 1 | Synthesis of Chalcones | Aromatic aldehyde and ketone |
| 2 | Synthesis of Pyrimidinone | Chalcone and Urea |
This table illustrates a common pathway for creating the core pyrimidine structure found in many liquid crystal materials.
The presence of the cyclohexyl group, as opposed to a benzene (B151609) ring, can lead to lower viscosity and a broader nematic phase range, which are desirable characteristics for display applications. Research on other liquid crystals containing cyclohexyl groups has shown that these moieties can significantly impact the material's viscosity and clearing point (the temperature at which the material becomes an isotropic liquid). researchgate.net
The interplay between the rigid pyrimidine core and the flexible butylcyclohexyl tail allows for the fine-tuning of the material's properties. The length of the alkyl chain, in this case, a butyl group, is a key parameter in this tuning process. Longer or shorter chains would alter the balance of intermolecular forces, thereby changing the transition temperatures and the types of mesophases observed.
Anisotropic Nanomaterials and Composite Formulations
The unique properties of pyrimidine-based liquid crystals like this compound make them excellent candidates for the creation of advanced composite materials with tailored anisotropic properties.
The pyrimidine ring in this compound possesses nitrogen atoms with lone pairs of electrons, which can facilitate interactions with the surfaces of inorganic nanoparticles. This interaction can be leveraged to create well-dispersed composites where the nanoparticles are aligned within the liquid crystal matrix. The self-ordering nature of the liquid crystal can thus be used to direct the assembly of the nanoparticles into anisotropic structures.
The development of such composites can lead to materials with enhanced properties. For example, the incorporation of metallic or semiconductor nanoparticles can introduce novel optical or electronic functionalities. The ability to control the orientation of these nanoparticles within the liquid crystal host is crucial for harnessing these properties for specific applications.
Pyrimidine-based materials are of significant interest for optoelectronic applications due to their electronic properties. The pyrimidine ring is electron-deficient, which can facilitate charge transport. thieme-connect.de When incorporated into a liquid crystalline material, this can lead to anisotropic charge mobility, a property that can be exploited in devices such as organic field-effect transistors (OFETs) and organic light-emitting diodes (OLEDs).
Supramolecular Assembly and Self-Organization
The ability of molecules to self-assemble into well-defined structures is a cornerstone of bottom-up nanotechnology. The molecular structure of this compound is conducive to supramolecular assembly driven by a combination of non-covalent interactions.
The pyrimidin-4-ol group can act as both a hydrogen bond donor and acceptor, leading to the formation of hydrogen-bonded networks. This, in conjunction with the van der Waals interactions between the butylcyclohexyl tails and π-π stacking interactions between the pyrimidine rings, can drive the self-organization of the molecules into higher-order structures. The specific nature of these assemblies will depend on factors such as solvent and temperature.
The self-assembly of pyrimidine derivatives has been shown to lead to the formation of various supramolecular structures, including fibers and gels. mdpi.comresearchgate.net In the case of this compound, the interplay of these directional interactions could lead to the formation of one-dimensional columns or two-dimensional sheets, which are fundamental building blocks for creating functional materials with long-range order. This bottom-up approach to material design is a powerful tool for creating complex and functional systems from simple molecular components.
Quadruple Hydrogen Bonding and Dimerization
The chemical compound this compound is a member of the pyrimidinone family, which is recognized for its ability to form strong, directional hydrogen bonds. This characteristic is central to its application in materials science, particularly in the creation of supramolecular polymers. The core of this behavior lies in the pyrimidin-4-ol moiety, which can engage in quadruple hydrogen bonding.
Pyrimidinone derivatives, such as this compound, are predisposed to form robust N-H···O hydrogen bonds. acs.org This interaction is the cornerstone of the dimerization process, where two molecules of the compound align to form a stable, non-covalent pair. Studies on various substituted 4-(trihalomethyl)-2(1H)-pyrimidinones have demonstrated that the formation of hydrogen-bonded dimers is a persistent phenomenon, observable both in solution and in the solid crystalline state. acs.org The initial and most crucial step in the self-assembly of these molecules is the formation of a dimer, driven by these strong intermolecular hydrogen bonds. acs.org
The dimerization is a specific and strong interaction, leading to a high dimerization constant. This strong association is fundamental to the formation of larger, ordered structures. The process can be visualized as a "head-to-tail" arrangement of the pyrimidinol groups, creating a stable dimeric unit that can then act as a building block for more complex assemblies.
Formation of Ordered Structures and Networks
The dimerization of this compound through quadruple hydrogen bonding is the foundational step for the creation of more extensive, ordered supramolecular structures and networks. Once the dimers are formed, they can further self-assemble into larger aggregates, leading to the development of materials with unique properties.
The nature of the substituent at the 6-position of the pyrimidinone ring plays a crucial role in influencing the packing and organization of these supramolecular structures. In the case of this compound, the bulky and flexible 4-butylcyclohexyl group significantly impacts the spatial arrangement of the dimers. This substituent can direct the formation of specific three-dimensional networks.
Research on related pyrimidine derivatives has shown that the interplay between the strong, directional hydrogen bonds of the pyrimidinone core and the weaker, less-directional van der Waals interactions of the alkyl or cycloalkyl substituents governs the final architecture of the self-assembled material. The butylcyclohexyl group, with its conformational flexibility, can influence the solubility of the compound and the morphology of the resulting aggregates, which can range from fibrous networks to more crystalline domains. nih.gov
The formation of these ordered networks is a key aspect of "supramolecular polymerization," where monomeric units are linked by non-covalent bonds to form polymer-like chains and networks. This bottom-up approach to material design allows for the creation of "smart" materials that can respond to external stimuli such as temperature or solvent changes, as the non-covalent bonds can be reversibly broken and reformed.
Future Research Directions and Translational Potential
Development of Novel Synthetic Methodologies
The advancement of research into 6-(4-butylcyclohexyl)pyrimidin-4-ol and its analogues is intrinsically linked to the development of efficient and versatile synthetic strategies. While general methods for the synthesis of substituted pyrimidines are well-established, future research could focus on creating more streamlined and environmentally benign pathways. nih.govgrowingscience.com
Key areas for development include:
Convergent Synthesis: Designing multi-component reactions where the butylcyclohexyl and pyrimidin-4-ol moieties are assembled in a single, high-yielding step would be highly advantageous for rapid analogue generation. tandfonline.comtandfonline.com
Catalytic Approaches: The use of transition metal or organocatalysis could offer milder reaction conditions and improved functional group tolerance, which is crucial for creating a diverse library of derivatives. acs.org
Flow Chemistry: Implementing continuous flow synthesis could enable safer, more scalable, and highly controlled production of this compound and its derivatives, facilitating their transition from laboratory-scale research to potential commercial applications.
A comparative table of potential synthetic approaches is presented below:
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Linear Synthesis | Stepwise control over substitution patterns. | Can be lengthy and result in lower overall yields. |
| Convergent Synthesis | Increased efficiency and speed. tandfonline.com | Requires careful optimization of reaction conditions. |
| Catalytic Methods | Milder conditions, higher selectivity. acs.org | Catalyst cost and removal can be a factor. |
| Microwave-Assisted Synthesis | Rapid reaction times and often higher yields. tandfonline.com | Scalability can be a challenge. |
Exploration of Undiscovered Biological Targets and Mechanisms
The pyrimidine (B1678525) scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. gsconlinepress.comuobasrah.edu.iqrsc.org The unique combination of the pyrimidin-4-ol core with the bulky, lipophilic 4-butylcyclohexyl group in this compound suggests that it may interact with novel biological targets or exhibit unique mechanisms of action.
Future research should focus on:
Broad-Spectrum Biological Screening: Initial high-throughput screening against a diverse panel of biological targets, such as kinases, proteases, and nuclear receptors, could identify unexpected activities.
Phenotypic Screening: Utilizing cell-based assays to observe the effect of the compound on cellular phenotypes can uncover novel therapeutic applications without a preconceived target. nih.gov
Target Deconvolution: For any identified biological activity, subsequent studies would be necessary to pinpoint the specific molecular target and elucidate the mechanism of action. This could involve techniques like affinity chromatography, proteomics, and genetic approaches.
Integration into Advanced Functional Materials
Beyond its potential biological applications, the structural features of this compound make it an interesting candidate for materials science. Pyrimidine derivatives have been explored for their use in organic light-emitting diodes (OLEDs), fluorescent sensors, and other functional materials. researchgate.net The 4-butylcyclohexyl group can influence the molecule's solubility, packing in the solid state, and film-forming properties.
Potential avenues for research in this area include:
Organic Electronics: Investigating the photophysical and electrochemical properties of this compound and its derivatives could reveal their potential as components in organic electronic devices.
Supramolecular Chemistry: The hydrogen bonding capabilities of the pyrimidin-4-ol moiety, combined with the steric bulk of the cyclohexyl group, could be exploited to form well-defined supramolecular assemblies with interesting properties.
Functional Polymers: The compound could be functionalized and incorporated as a monomer into polymers, potentially imparting specific recognition, catalytic, or responsive properties to the resulting material.
Computational Design of Enhanced Analogues
Computational chemistry and molecular modeling offer powerful tools to accelerate the discovery and optimization of novel compounds based on the this compound scaffold. researchgate.netresearchgate.netindexcopernicus.com By leveraging in silico methods, researchers can rationally design analogues with improved properties.
Future computational studies could involve:
Quantitative Structure-Activity Relationship (QSAR): Once initial biological data is obtained for a series of analogues, QSAR models can be developed to predict the activity of new, unsynthesized compounds. mdpi.com
Molecular Docking: If a biological target is identified, molecular docking can be used to predict the binding mode of this compound and its analogues, guiding the design of more potent inhibitors. researchgate.net
Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the dynamic behavior of the compound and its interaction with biological targets or its organization in materials, helping to understand its mechanism of action and stability. nih.gov
Multidisciplinary Approaches to Compound Characterization
A comprehensive understanding of this compound will require a multidisciplinary approach, integrating various analytical and characterization techniques. mdpi.commdpi.comijmr.net.inresearchgate.net
A robust characterization workflow would include:
Spectroscopic and Crystallographic Analysis: Detailed structural elucidation using Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Mass Spectrometry (MS), and single-crystal X-ray diffraction is fundamental.
Physicochemical Profiling: Determining properties such as solubility, lipophilicity (logP), and pKa is crucial for understanding its behavior in biological and material systems.
Advanced Imaging Techniques: Techniques like Atomic Force Microscopy (AFM) or Scanning Electron Microscopy (SEM) could be used to visualize self-assembled structures or the morphology of thin films.
By pursuing these future research directions, the scientific community can unlock the full potential of this compound, paving the way for new discoveries in medicine, materials science, and beyond.
Q & A
Basic Research Questions
Q. How can the synthesis of 6-(4-Butylcyclohexyl)pyrimidin-4-ol be optimized to improve yield and purity?
- Methodological Answer : Optimize reaction conditions by adjusting temperature (e.g., 60–80°C), solvent polarity (e.g., ethanol or THF), and alkylation reagents (e.g., trifluoromethyl or chloroalkyl precursors). Monitor intermediates via thin-layer chromatography (TLC) and purify via column chromatography using silica gel. Reference alkylation protocols from EP 03001983.0 for analogous pyrimidin-4-ol derivatives .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Use - and -NMR to confirm substituent positions on the pyrimidine ring and cyclohexyl group. IR spectroscopy identifies hydroxyl (3200–3500 cm) and aromatic C=C (1600–1500 cm) stretches. High-resolution mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .
Q. How should stability studies be designed for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability tests at 40°C/75% relative humidity (ICH Q1A guidelines). Analyze degradation products via HPLC with UV detection (λ = 254 nm). Store the compound under inert atmosphere (argon) at –20°C to prevent oxidation or hydrolysis of the hydroxyl group .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for pyrimidin-4-ol derivatives?
- Methodological Answer : Cross-validate assays (e.g., enzyme inhibition vs. cellular uptake) using standardized protocols. Perform dose-response curves (IC) with triplicate measurements. Compare results with structurally related compounds (e.g., trifluoromethyl-substituted analogs) to isolate substituent-specific effects .
Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?
- Methodological Answer : Use density functional theory (DFT) to calculate electron density maps, focusing on the hydroxyl group (nucleophilic site) and cyclohexyl substituent (steric effects). Validate predictions with experimental kinetic studies under varying pH and solvent conditions .
Q. What experimental approaches elucidate the structure-activity relationship (SAR) of this compound in enzyme inhibition?
- Methodological Answer : Synthesize analogs with modified alkyl chains (e.g., propyl, pentyl) or substituted pyrimidine rings (e.g., chloro, methyl). Test inhibition against target enzymes (e.g., kinases) using fluorescence-based assays. Correlate activity with LogP values to assess hydrophobicity effects .
Q. How can in vitro toxicity be systematically evaluated for this compound?
- Methodological Answer : Perform MTT assays on human cell lines (e.g., HEK293, HepG2) at concentrations ranging from 1 nM to 100 µM. Measure reactive oxygen species (ROS) generation via DCFH-DA fluorescence. Compare toxicity profiles with biomonitoring data from urinary metabolites of related pyrimidine derivatives .
Q. What methodologies quantify photophysical properties of this compound for material science applications?
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
